molecular formula C6H19O27P7 B116519 1-Diphosinositol pentakisphosphate CAS No. 148077-18-3

1-Diphosinositol pentakisphosphate

Cat. No. B116519
M. Wt: 740.02 g/mol
InChI Key: UPHPWXPNZIOZJL-GCVPSNMTSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Diphosinositol pentakisphosphate, also known as IP7, is a signaling molecule that plays an important role in cellular processes. It is a member of the inositol phosphate family and is synthesized by the phosphorylation of inositol hexakisphosphate (IP6). IP7 has been found to be involved in various physiological and biochemical processes, such as insulin secretion, immune response, and DNA repair.

Scientific Research Applications

Energy Transfer and ATP Synthesis

1-Diphosphoinositol pentakisphosphate (PP-IP5) has been identified as a significant player in ATP synthesis. Voglmaier et al. (1996) discovered that PP-IP5 can transfer a phosphate to ADP to form ATP, indicating its high phosphate group transfer potential and suggesting a physiological role in energy transfer (Voglmaier et al., 1996).

Cellular Metabolism and Phosphotransferase Reactions

PP-IP5 and its related compounds like bis(diphospho)inositol tetrakisphosphate have been shown to play roles in cellular metabolism. These compounds, characterized by Stephens et al. (1993), are rapidly metabolized in cells and can be synthesized from myo-inositol hexakisphosphate in the presence of ATP. Their bond energies suggest potential roles as phosphate donors in phosphotransferase reactions (Stephens et al., 1993).

Role in DNA Hyperrecombination

Inositol pyrophosphates like PP-IP5 have been implicated in the process of homologous DNA recombination in yeast. Luo et al. (2002) reported that these compounds mediate hyperrecombination, a process that is crucial for genetic diversity and cell repair mechanisms (Luo et al., 2002).

Regulation of Enzymatic Functions and Cellular Processes

Research by Thomas and Potter (2013) highlighted the involvement of enzymes related to PP-IP5 in various cellular processes including apoptosis, vesicle trafficking, and stress response. These enzymes also interact with other proteins, influencing cellular outcomes like exocytosis and apoptosis (Thomas & Potter, 2013).

Influence on Membrane Trafficking and Endocytosis

Saiardi et al. (2002) demonstrated that inositol pyrophosphates, such as PP-IP5, are major regulators of endocytosis, a critical process in cellular membrane trafficking (Saiardi et al., 2002).

properties

CAS RN

148077-18-3

Product Name

1-Diphosinositol pentakisphosphate

Molecular Formula

C6H19O27P7

Molecular Weight

740.02 g/mol

IUPAC Name

[(2R,3S,5R,6R)-2,3,4,5,6-pentaphosphonooxycyclohexyl] phosphono hydrogen phosphate

InChI

InChI=1S/C6H19O27P7/c7-34(8,9)27-1-2(28-35(10,11)12)4(30-37(16,17)18)6(32-40(25,26)33-39(22,23)24)5(31-38(19,20)21)3(1)29-36(13,14)15/h1-6H,(H,25,26)(H2,7,8,9)(H2,10,11,12)(H2,13,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24)/t1?,2-,3+,4-,5-,6?/m1/s1

InChI Key

UPHPWXPNZIOZJL-GCVPSNMTSA-N

Isomeric SMILES

[C@H]1([C@H](C([C@@H]([C@@H](C1OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O

SMILES

C1(C(C(C(C(C1OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O

Canonical SMILES

C1(C(C(C(C(C1OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O

synonyms

1-diphosphoinositol pentakisphosphate
1-DPIPK
5-diphosphoinositol pentakisphosphate
diphosphoinositol pentakisphosphate
PP-IP(5)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Diphosinositol pentakisphosphate
Reactant of Route 2
1-Diphosinositol pentakisphosphate
Reactant of Route 3
1-Diphosinositol pentakisphosphate
Reactant of Route 4
1-Diphosinositol pentakisphosphate
Reactant of Route 5
1-Diphosinositol pentakisphosphate
Reactant of Route 6
1-Diphosinositol pentakisphosphate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.